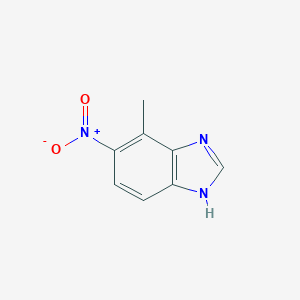

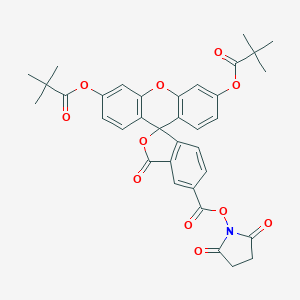

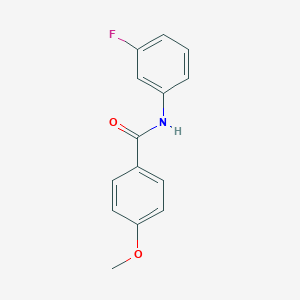

![molecular formula C13H11N3S2 B061948 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline CAS No. 175137-24-3](/img/structure/B61948.png)

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline” is a chemical compound with the molecular formula C13H11N3S2 and a molecular weight of 273.38 . It is used for research purposes .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, such as “2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline”, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The first information about using this method for the synthesis of compounds with thioxopyrimidine fragments appeared in patents published between 1967 and 1972 .Molecular Structure Analysis

The molecular structure of “2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline” consists of a pyrimidine ring fused with a thieno ring, which is further substituted with a methyl group and a thioaniline group .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential, including antimicrobial activity . They could be synthesized and screened for their in vitro antimicrobial activity against bacterial and fungal strains .

Anti-Inflammatory Activity

Certain thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown distinctive anti-inflammatory activity .

Anticancer Activity

A series of thiazine, imidazole, pyrrole, thienotriazolopyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines . The compounds showed significant cytotoxicity against types of human cancer cell lines .

Based on the structure of “2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline”, it could potentially have applications in the following areas:

Antiviral Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential, including antiviral activity . They could be synthesized and screened for their in vitro antiviral activity against various viral strains .

Analgesic Activity

Certain pyrimidine derivatives have shown distinctive analgesic activity . They could be synthesized and evaluated for their in vitro analgesic activity .

Antioxidant Activity

A series of pyrimidine derivatives were synthesized and evaluated for their antioxidant activity . The compounds showed significant antioxidant activity .

Antimalarial Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential, including antimalarial activity . They could be synthesized and screened for their in vitro antimalarial activity against various malarial strains .

Direcciones Futuras

The potential of pyrimidine derivatives, including “2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline”, is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Propiedades

IUPAC Name |

2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHRXNPMQCLHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380580 |

Source

|

| Record name | 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |

CAS RN |

175137-24-3 |

Source

|

| Record name | 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

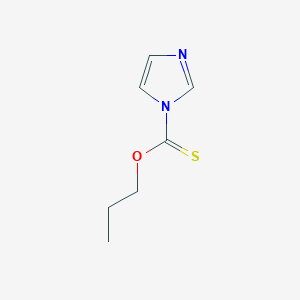

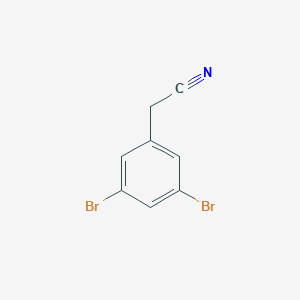

![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)

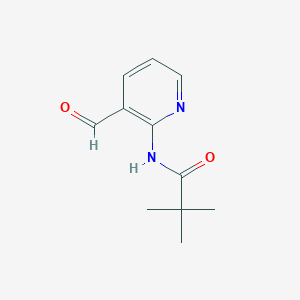

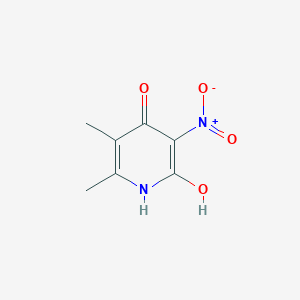

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)

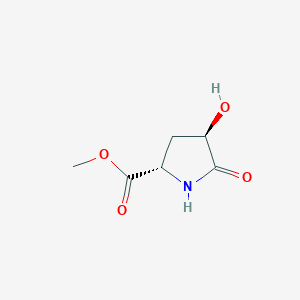

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)